molecular formula C18H21N3O2 B5783006 N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide

N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide

Cat. No. B5783006
M. Wt: 311.4 g/mol
InChI Key: RBJUDQZCCGWAIM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT1A receptor and modulate its activity, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have affinity for other serotonin receptors, such as the 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of various neurotransmitters, including glutamate and GABA, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has good solubility in a variety of solvents. It also exhibits a wide range of pharmacological activities, which makes it a useful tool for studying the mechanisms of various neurological disorders. However, this compound also has some limitations. It can be difficult to work with due to its high potency and potential for toxicity. It also has limited selectivity for specific serotonin receptors, which can make it difficult to study the specific mechanisms of action.

Future Directions

There are many potential future directions for research on N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide. One area of interest is the development of more selective analogs that target specific serotonin receptors. This could lead to a better understanding of the specific mechanisms of action and potentially lead to the development of more effective treatments for neurological disorders. Another area of interest is the study of the long-term effects of this compound on the brain and body, particularly with regards to potential toxicity and side effects. Overall, this compound has the potential to be a valuable tool for studying the mechanisms of various neurological disorders and developing new treatments for these conditions.

Synthesis Methods

N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 4-methoxyphenylhydrazine and 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine and converted into this compound. Other methods involve the use of different reagents and conditions, but the general approach remains the same.

Scientific Research Applications

N-(4-methoxyphenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-9-7-15(8-10-17)19-18(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUDQZCCGWAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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